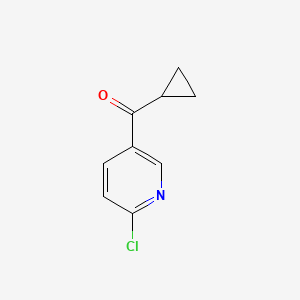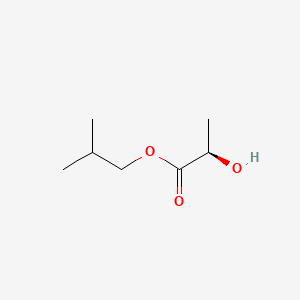
(+)-Isobutyl D-lactate
Overview
Description
(+)-Isobutyl D-lactate is a chiral compound that belongs to the family of chiral lactates. It has gained significant attention in the scientific community due to its potential applications in various fields, including the pharmaceutical industry, food industry, and perfumery.
Scientific Research Applications
Enzymatic Assays and Metabolic Studies :
- D-Lactate Detection : The enzymatic assay for D(-)-lactate, as described by Ludvigsen et al. (1983), highlights the importance of detecting this compound in clinical settings, particularly for patients with metabolic encephalopathy related to jejunoileal bypass surgeries (Ludvigsen et al., 1983).
Biopolymer Production :
- Poly(lactate-co-glycolate) Production : Choi et al. (2016) reported on the one-step fermentative production of poly(lactate-co-glycolate) (PLGA) in Escherichia coli, a biodegradable and biocompatible polymer widely used in medical applications (Choi et al., 2016).
Medical Research and Diagnostics :
- Lactate in Hemodialysis : Nawab et al. (1987) explored the use of lactate as a base in hemodialysis solutions, demonstrating its potential as a substitute for acetate in these solutions (Nawab et al., 1987).
- Metabolism in Starvation : Cahill (2006) discussed the role of D-beta-hydroxybutyric acid in starvation, underlining the metabolic significance of lactate in extreme nutritional conditions (Cahill, 2006).
Biotechnological Applications :
- Lactate Production from Lignocellulose : Wang et al. (2011) demonstrated the use of Bacillus coagulans for D(-)-lactate production from lignocellulose, a renewable resource, highlighting the potential of using lactate in sustainable bioplastic production (Wang et al., 2011).
Gastrointestinal Research :
- Gut Ischemia-Reperfusion : Collange et al. (2006) investigated D-lactate as a marker of gut ischemia–reperfusion in rats, providing insights into its potential as a biomarker in medical diagnostics (Collange et al., 2006).
Mechanism of Action
Target of Action
For instance, D-lactate has been found to stimulate gene transcription from chromatin through a process known as lactylation . This suggests that (+)-Isobutyl D-lactate may have similar targets and roles.
Mode of Action
D-lactate has been shown to play a role in energy metabolism and signal transduction during immune and inflammatory responses . It acts as a regulator of protein lactylation, an epigenetic modification crucial for energy metabolism and signaling in tissues under both physiological and pathological conditions . Therefore, it’s plausible that (+)-Isobutyl D-lactate may interact with its targets in a similar manner.
Biochemical Pathways
For instance, D-lactate is produced from glucose via the methylglyoxal pathway . It’s also involved in the regulation of brain function and energy metabolism . Therefore, (+)-Isobutyl D-lactate might affect similar biochemical pathways.
Pharmacokinetics
For instance, D-lactate has been shown to be produced in minimal quantities by human cells, and the plasma D-lactate concentration is normally maintained at a concentration of only about 0.01 mM . This suggests that (+)-Isobutyl D-lactate may have similar ADME properties and impacts on bioavailability.
Result of Action
For instance, D-lactate has been found to play a role in the regulation of brain function and the emergence of several disorders such as tumors, inflammation, infections, and cognitive impairment . Therefore, (+)-Isobutyl D-lactate may have similar effects.
Action Environment
D-lactate has been shown to play a role in acute and chronic inflammatory responses, suggesting that the inflammatory microenvironment may influence its action . Therefore, it’s plausible that the action of (+)-Isobutyl D-lactate may also be influenced by similar environmental factors.
properties
IUPAC Name |
2-methylpropyl (2R)-2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-5(2)4-10-7(9)6(3)8/h5-6,8H,4H2,1-3H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPAQKQBUKYCJS-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OCC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601204643 | |
| Record name | (2R)-2-Hydroxypropanoic acid 2-methylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601204643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Isobutyl D-lactate | |
CAS RN |
61597-96-4 | |
| Record name | Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61597-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylpropyl-(R)-2-hydroxypropanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061597964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-2-Hydroxypropanoic acid 2-methylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601204643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpropyl-(R)-2-hydroxypropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

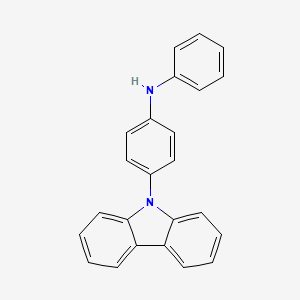
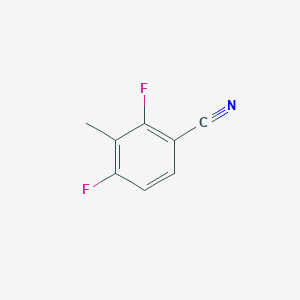

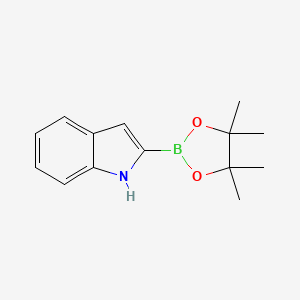







![3,5-Dibromodithieno[3,2-b:2',3'-d]thiophene](/img/structure/B1589122.png)

